2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AWZ1066S is a highly specific anti-Wolbachia drug candidate developed for the treatment of human filariasis, including lymphatic filariasis and onchocerciasis . These diseases are caused by parasitic worms and are major public health problems in tropical regions, affecting millions of people worldwide . AWZ1066S targets the Wolbachia bacteria, which are essential for the survival and reproduction of the parasitic worms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AWZ1066S involves several key steps, starting from 2,4-dichloropyrido[2,3-d]pyrimidine . The process includes the preparation of two key starting materials: [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine . These intermediates are then combined under specific reaction conditions to produce AWZ1066S with high purity (>99%) .
Industrial Production Methods: An improved, cost-efficient, and scalable process for the industrial production of AWZ1066S has been developed . This optimized production route ensures the consistent delivery of high-purity active pharmaceutical ingredients (API) at kilogram scale to support ongoing clinical development .
Analyse Chemischer Reaktionen
Types of Reactions: AWZ1066S undergoes various chemical reactions, including substitution and reduction reactions . These reactions are crucial for the synthesis and modification of the compound to achieve the desired pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of AWZ1066S include anhydrous solvents and specific catalysts . The reactions are typically carried out under nitrogen atmosphere in oven-dried glassware to ensure the purity and stability of the final product .
Major Products Formed: The major product formed from these reactions is AWZ1066S itself, which is a highly potent and specific anti-Wolbachia agent . The compound is characterized by its high efficacy and minimal impact on the gut microbiota .
Wissenschaftliche Forschungsanwendungen
AWZ1066S has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying the synthesis and optimization of anti-Wolbachia agents . In biology and medicine, AWZ1066S is used to investigate the treatment of neglected tropical diseases such as lymphatic filariasis and onchocerciasis . The compound has shown promising results in preclinical and clinical studies, demonstrating its potential to significantly reduce the treatment duration and improve patient compliance . In industry, AWZ1066S is being developed as a cost-effective and scalable solution for the production of anti-Wolbachia drugs .
Wirkmechanismus
AWZ1066S exerts its effects by targeting the Wolbachia bacteria, which are symbiotic organisms essential for the survival and reproduction of the parasitic worms . The compound disrupts the bacterial cell processes, leading to the depletion of Wolbachia populations within the worms . This, in turn, results in the death of the adult worms and the inhibition of embryogenesis, effectively blocking the transmission of the parasites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to AWZ1066S include other anti-Wolbachia agents such as doxycycline and benzimidazole anthelmintics (e.g., albendazole and oxfendazole) .
Uniqueness: AWZ1066S is unique in its high specificity and potency as an anti-Wolbachia agent . Unlike doxycycline, which requires a prolonged treatment duration, AWZ1066S can achieve significant Wolbachia depletion and worm sterilization within a short treatment period . Additionally, AWZ1066S has minimal impact on the gut microbiota and a lower risk of resistance development compared to broad-spectrum antibiotics .
Eigenschaften
Molekularformel |
C19H19F3N6O |
---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27) |
InChI-Schlüssel |
IZFVCNUAPFSNCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.